(3aR,7aR)-Octahydrofuro[3,2-b]pyridine is a heterocyclic compound characterized by a fused ring system that incorporates both furan and pyridine moieties. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in synthesizing various pharmaceuticals. The compound's structural features enable specific interactions with molecular targets, making it valuable for research and development in drug discovery.
The compound is classified as a bicyclic heteroaromatic compound. Its molecular formula is , and it has a molecular weight of approximately 127.18 g/mol. The hydrochloride salt form, (3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride, is commonly used in research settings due to its enhanced solubility and stability in aqueous solutions .
The synthesis of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine typically involves multi-step organic reactions. Common methods include:
The synthesis may employ reagents such as acid chlorides, aldehydes, or ketones in combination with catalytic systems to facilitate the formation of the bicyclic structure. Conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For instance, oxidation may yield oxo derivatives while reduction can produce saturated forms of the compound.
The mechanism of action for (3aR,7aR)-Octahydrofuro[3,2-b]pyridine primarily involves its interaction with specific molecular targets such as enzymes or receptors involved in various biological pathways. The binding affinity of this compound to these targets modulates their activity, potentially leading to therapeutic effects in conditions such as cancer or infections.
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine has several applications across different fields:
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine represents a structurally distinct fused bicyclic framework that combines a fully saturated pyridine ring with a tetrahydrofuran moiety in a cis-ring junction configuration. The compound's defining characteristic is its specific stereochemistry at the 3a and 7a positions, which creates a rigid, three-dimensional structure with significant implications for molecular recognition in biological systems. With the molecular formula C₇H₁₃NO and a molecular weight of 127.19 g/mol , this scaffold features a secondary amine (pKa ≈ 9-10) that serves as a hydrogen bond donor and protonation site, alongside the ethereal oxygen (tetrahydrofuran ring) that acts as a hydrogen bond acceptor. These properties create a unique molecular recognition profile that differentiates it from monocyclic heterocycles or non-fused bicyclic systems [3] [9].
The cis-decalin-like conformation enforced by the (3aR,7aR) stereochemistry minimizes ring strain and enhances metabolic stability compared to planar aromatic systems. This stereochemical configuration has been confirmed through X-ray crystallographic studies of derivatives, revealing a boat-chair conformation in the piperidine ring that positions functional groups in well-defined spatial orientations. The electron-rich environment surrounding the nitrogen atom increases its nucleophilicity, making it an ideal site for derivatization, while the oxygen atom creates a polarized region that facilitates interactions with biological targets through dipole-dipole interactions and water-mediated hydrogen bonding networks [3] [4]. These structural attributes collectively contribute to the scaffold's enhanced membrane permeability and reduced susceptibility to oxidative metabolism compared to purely aromatic heterocycles.
Table 1: Stereochemical Variants of Octahydrofuro[3,2-b]pyridine Scaffolds
| Stereochemistry | Molecular Formula | CAS Number | Key Distinguishing Features |
|---|---|---|---|
| (3aR,7aR) | C₇H₁₃NO | 1808069-07-9 | Cis-ring junction, equatorial nitrogen |
| (3aS,5S,7aS)-carboxylic acid | C₈H₁₃NO₃ | 2416218-30-7 | Carboxylic acid functionalization at C5 |
| (3aR,7aS)-rel | C₁₂H₂₂N₂O₂ | 848410-13-9 | BOC-protected pyrrolopyridine variant |
| rac-(3aR,5R,7aR)-carboxylic acid | C₈H₁₃NO₃ | Not specified | Racemic carboxylic acid derivative |
The exploration of octahydrofuro[3,2-b]pyridine derivatives gained momentum in the early 2010s as medicinal chemists sought to address the limitations of flat, aromatic heterocycles in drug design. The "escape from flatland" paradigm shift recognized that saturated bicyclic scaffolds offered improved solubility, reduced protein binding promiscuity, and better bioavailability. Initial synthetic efforts focused on racemic mixtures of octahydrofuropyridines, but significant pharmacological advantages were only realized when enantioselective synthesis enabled access to the (3aR,7aR) configuration [6]. This stereospecific variant demonstrated superior target binding affinity and selectivity profiles in kinase inhibition assays compared to its stereoisomers, prompting focused investigation.
The scaffold's emergence coincided with growing interest in fragment-based drug discovery, where its molecular weight (127.19 g/mol) and favorable ligand efficiency metrics made it an attractive building block. Between 2015-2020, several pharmaceutical companies incorporated this scaffold into targeted oncology programs, particularly for protein degradation technologies and allosteric kinase modulators [3] [9]. The structural similarity to natural tropane alkaloids inspired applications in central nervous system (CNS) drug discovery, though oncology remains the primary focus. The commercial availability of enantiopure (3aR,7aR)-octahydrofuro[3,2-b]pyridine hydrochloride (CAS 1807939-54-3) since approximately 2018 has accelerated research, though specialized cold-chain transportation requirements present logistical challenges for global distribution [1] .
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5